molecular formula C16H21N3O B4388417 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile

4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile

Cat. No. B4388417
M. Wt: 271.36 g/mol
InChI Key: ZXGNTDWFLDQHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is a small molecule inhibitor that can effectively block the activity of several enzymes, including protein kinases and phosphodiesterases.

Mechanism of Action

4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile exerts its effects by binding to the active site of several enzymes, including protein kinases and phosphodiesterases. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to modulate the activity of several signaling pathways, including the PI3K/AKT/mTOR pathway and the cAMP/PKA pathway, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the modulation of neurotransmitter activity, and the regulation of immune responses. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to improve cognitive function and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and interact with intracellular targets. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile also has a relatively low toxicity profile, making it a safe and effective tool for studying various biological processes. However, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has several limitations, including its relatively low potency compared to other inhibitors and its limited selectivity for certain enzymes.

Future Directions

There are several future directions for the study of 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile, including the development of more potent and selective inhibitors, the investigation of its effects in different animal models, and the exploration of its potential applications in various disease states. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile also has potential applications in drug discovery, as it can serve as a lead compound for the development of new drugs that target specific enzymes or signaling pathways.

Scientific Research Applications

4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to inhibit the activity of several protein kinases, including AKT, mTOR, and ERK, which are involved in the regulation of cell growth and survival. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In neuroscience, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for the treatment of neurodegenerative disorders.
In immunology, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to modulate the activity of several immune cells, including T cells and macrophages, which are involved in the regulation of immune responses. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-oxo-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-18-8-10-19(11-9-18)13-16(20)15(12-17)14-6-4-3-5-7-14/h3-7,15H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGNTDWFLDQHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.